2-Bromo-1,1-dimethoxycyclobutane

Descripción

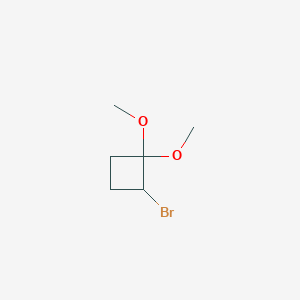

2-Bromo-1,1-dimethoxycyclobutane is a brominated cyclobutane derivative featuring a four-membered carbon ring substituted with a bromine atom and two methoxy (-OCH₃) groups at the 1,1-positions. Thus, the following analysis relies on comparisons with structurally analogous brominated and methoxylated compounds.

Propiedades

IUPAC Name |

2-bromo-1,1-dimethoxycyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-8-6(9-2)4-3-5(6)7/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUGDZTYCJVPTDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCC1Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,1-dimethoxycyclobutane typically involves the bromination of 1,1-dimethoxycyclobutane. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or a peroxide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through efficient separation and purification techniques .

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-1,1-dimethoxycyclobutane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Elimination Reactions: The compound can undergo elimination to form alkenes.

Oxidation and Reduction: The methoxy groups can be oxidized to form carbonyl compounds, and the bromine can be reduced to form the corresponding hydrocarbon

Common Reagents and Conditions

Substitution: Nucleophiles like sodium hydroxide (NaOH), sodium methoxide (NaOMe), or ammonia (NH3) in solvents like ethanol or water.

Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst

Major Products Formed

Substitution: Formation of 1,1-dimethoxycyclobutane derivatives.

Elimination: Formation of methoxy-substituted alkenes.

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of 1,1-dimethoxycyclobutane

Aplicaciones Científicas De Investigación

2-Bromo-1,1-dimethoxycyclobutane is used in various scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential biological activity.

Material Science: It is used in the preparation of polymers and other materials with specific properties.

Chemical Biology: It is used in the study of biological pathways and mechanisms due to its reactivity and ability to form covalent bonds with biomolecules

Mecanismo De Acción

The mechanism of action of 2-Bromo-1,1-dimethoxycyclobutane involves its ability to undergo nucleophilic substitution and elimination reactions. The bromine atom acts as a leaving group, allowing the compound to react with various nucleophiles. The methoxy groups can participate in electron-donating interactions, stabilizing reaction intermediates and facilitating the formation of desired products .

Comparación Con Compuestos Similares

The comparison focuses on brominated compounds with methoxy/alkoxy substituents or aromatic/cyclic backbones. Key compounds include:

Structural Analogues from Evidence

2-Bromo-1,1-dimethoxyethane (CAS 35812-01-2)

- Structure : Linear ethane backbone with bromine and two methoxy groups at the 1,1-positions.

- Registration : Listed in the EU with EC number 252-737-4, registered on 31/05/2018 .

- Use : Likely employed as an alkylating agent or solvent in organic synthesis.

2-Bromo-1,3,5-trimethoxybenzene (CAS 1435-50-3)

- Structure : Aromatic benzene ring with bromine and three methoxy groups.

- Registration : EC number 215-859-9, registered on 31/05/2018 .

- Use: Potential precursor in pharmaceutical synthesis or as a ligand in catalysis.

2-Bromo-1,3-dimethylbenzene (CAS 576-22-7)

- Structure : Benzene ring with bromine and two methyl (-CH₃) groups.

- Solubility : 0.10 mmol/L in water; lacks efficacy in GABAA receptor modulation due to low solubility .

- Pharmacology : Serves as a cutoff marker for low-affinity GABAA receptor modulators .

4-Bromo-1,2-diaminobenzene (CAS 1575-37-7)

- Structure: Benzene ring with bromine and two amino (-NH₂) groups.

- Use : Restricted to manufacturing, laboratory, or processing applications .

Data Table: Key Properties of Analogous Compounds

Key Findings from Comparative Analysis

Structural Impact on Solubility and Activity :

- Substituent Type : Bromine reduces solubility compared to fluorine. For example, 2-bromo-1,3-dimethylbenzene (0.10 mmol/L) is less soluble than its fluoro analogue (0.46 mmol/L), correlating with a cutoff for GABAA receptor activity .

- Backbone Rigidity : Cyclobutane’s strained ring may further reduce solubility compared to linear (ethane) or aromatic (benzene) backbones, though experimental data are lacking.

Pharmacological Relevance :

- Low water solubility (<0.46 mmol/L) in brominated aromatics like 2-bromo-1,3-dimethylbenzene prevents receptor efficacy, while fluorinated analogues exceed this threshold and show activity . This suggests that 2-bromo-1,1-dimethoxycyclobutane, if similarly insoluble, might also lack receptor modulation properties.

Regulatory and Synthetic Context :

- Brominated methoxy compounds like 2-bromo-1,1-dimethoxyethane are registered for industrial use, indicating their stability and utility in synthesis . The cyclobutane derivative could share similar applications in strained-ring chemistry.

Actividad Biológica

2-Bromo-1,1-dimethoxycyclobutane is a halogenated cyclic compound with potential biological activity. Understanding its interactions at the molecular level is crucial for applications in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure

This compound features a cyclobutane ring with a bromine atom and two methoxy groups attached to it. The presence of these functional groups significantly influences its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution : The bromine atom can undergo nucleophilic substitution reactions, which may lead to the formation of more biologically active derivatives.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully characterized.

- Modulation of Signaling Pathways : There is evidence that halogenated compounds can modulate signaling pathways, potentially affecting cellular responses to external stimuli.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various halogenated cyclobutanes, including this compound. The compound was tested against several bacterial strains. Results indicated that it exhibited moderate antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was found to be in the range of 32-64 µg/mL.

Case Study 2: Cytotoxic Effects

Research on the cytotoxic effects of this compound on cancer cell lines revealed significant findings. The compound was tested on human breast cancer (MCF-7) and colon cancer (HT-29) cell lines. It demonstrated an IC50 value of approximately 25 µM for MCF-7 cells, indicating a potential for further development as an anticancer agent.

Data Tables

| Biological Activity | Effect | Concentration (µg/mL) |

|---|---|---|

| Antibacterial Activity | Moderate against Gram-positive bacteria | 32 - 64 |

| Cytotoxicity (MCF-7 cells) | Significant (IC50) | 25 |

Research Findings

Recent research has highlighted the importance of structural modifications in enhancing the biological activity of halogenated compounds. For instance, the introduction of additional functional groups or changes in stereochemistry can lead to improved efficacy and selectivity in targeting specific biological pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.